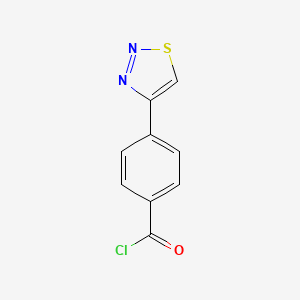

4-(1,2,3-Thiadiazol-4-YL)benzoyl chloride

Description

Contextual Significance of Heterocyclic Acyl Chlorides in Organic Synthesis

Heterocyclic acyl chlorides are a class of organic compounds featuring a heterocyclic ring system linked to a highly reactive acyl chloride (–COCl) group. Their significance in organic synthesis is substantial, as they serve as versatile intermediates for the construction of more complex molecular architectures. The high electrophilicity of the carbonyl carbon in the acyl chloride moiety makes it a prime target for nucleophilic attack, facilitating a wide range of chemical transformations.

The incorporation of a heterocyclic ring into an acyl chloride structure introduces a diverse set of electronic and steric properties. This allows for the fine-tuning of the molecule's reactivity and the physical and biological properties of the resulting derivatives. Consequently, heterocyclic acyl chlorides are instrumental in the synthesis of numerous compounds, including amides, esters, and ketones, which are foundational structures in many pharmaceutical, agrochemical, and polymeric materials. mdpi.comutar.edu.my

The 1,2,3-Thiadiazole (B1210528) Moiety: Structural Characteristics and Chemical Relevance

The 1,2,3-thiadiazole is a five-membered aromatic heterocycle containing one sulfur and two adjacent nitrogen atoms. nih.gov This specific arrangement of heteroatoms confers unique structural and electronic properties to the ring. The 1,2,3-thiadiazole ring is known for its relative stability, yet it can participate in a variety of chemical reactions, such as ring-opening and substitution reactions, depending on the specific conditions and substituents. sphinxsai.com

In the realm of medicinal chemistry, the 1,2,3-thiadiazole moiety is recognized as a valuable pharmacophore, a molecular feature that is crucial for a compound's pharmacological activity. sphinxsai.com Molecules containing this ring system have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the 1,2,3-thiadiazole can significantly influence a molecule's lipophilicity, metabolic stability, and its interaction with biological targets. sphinxsai.comdntb.gov.ua

The Benzoyl Chloride Functional Group: Reactivity and Synthetic Utility

The benzoyl chloride functional group, which consists of a benzene (B151609) ring attached to an acyl chloride, is a cornerstone reagent in organic synthesis. researchgate.netfrontiersin.org Its reactivity is primarily defined by the electrophilic character of the carbonyl carbon, making it highly susceptible to nucleophilic acyl substitution reactions. researchgate.netfrontiersin.org

Key synthetic applications of benzoyl chloride include:

Acylation of Amines: It readily reacts with primary and secondary amines to form stable benzamide (B126) linkages, a common reaction in the synthesis of pharmaceuticals. researchgate.net

Esterification: Its reaction with alcohols yields benzoate (B1203000) esters, which are prevalent in fragrances and polymers. researchgate.net

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst, benzoyl chloride can acylate aromatic rings to produce benzophenones, which are used in sunscreens and as photoinitiators. researchgate.net

The synthetic utility of the benzoyl chloride group is vast, offering a reliable method for the introduction of a benzoyl moiety into a wide array of molecular frameworks. google.comgoogle.com

Research Scope and Objectives Pertaining to 4-(1,2,3-Thiadiazol-4-YL)benzoyl chloride

While specific research focused solely on this compound is not widely available in the public domain, its molecular structure suggests a clear and significant potential research scope. The primary objective for the synthesis of this compound would be to employ it as a versatile building block for the generation of novel chemical entities.

The anticipated research scope would likely involve:

Synthesis of Novel Compound Libraries: The reactive nature of the acyl chloride group would be leveraged to react this compound with a diverse range of nucleophiles, such as amines and alcohols, to create extensive libraries of new amides and esters.

Biological Activity Screening: Drawing from the established pharmacological relevance of the 1,2,3-thiadiazole core, the newly synthesized derivatives would be strong candidates for screening across various biological assays to identify potential antimicrobial, anticancer, or anti-inflammatory agents. sphinxsai.com

Structure-Activity Relationship (SAR) Studies: By systematically modifying the nucleophilic component reacted with the acyl chloride, researchers could establish critical structure-activity relationships. These studies would provide valuable insights into how different structural features influence the biological efficacy of the resulting molecules.

Data Table for this compound

| Property | Value |

|---|---|

| CAS Number | 465513-98-8 scbt.com |

| Molecular Formula | C₉H₅ClN₂OS scbt.com |

| Molecular Weight | 224.67 g/mol scbt.com |

| Canonical SMILES | C1=CC(=CC=C1C2=CSN=N2)C(=O)Cl |

Structure

3D Structure

Properties

IUPAC Name |

4-(thiadiazol-4-yl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2OS/c10-9(13)7-3-1-6(2-4-7)8-5-14-12-11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZZWMNJQWMQKRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSN=N2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380090 | |

| Record name | 4-(1,2,3-THIADIAZOL-4-YL)BENZOYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

465513-98-8 | |

| Record name | 4-(1,2,3-THIADIAZOL-4-YL)BENZOYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 1,2,3 Thiadiazol 4 Yl Benzoyl Chloride and Its Analogs

Precursor Synthesis: 4-(1,2,3-Thiadiazol-4-YL)benzoic Acid Pathways

The cornerstone of synthesizing the target acyl chloride is the efficient preparation of its corresponding carboxylic acid. This involves the strategic formation of the 1,2,3-thiadiazole (B1210528) ring onto a pre-functionalized benzoic acid scaffold.

The formation of the 4-aryl-1,2,3-thiadiazole system is a critical step. The key starting material for this transformation is typically 4-acetylbenzoic acid, which provides the necessary keto group for conversion into a hydrazone, the immediate precursor for cyclization.

The Hurd-Mori reaction is a classical and versatile method for synthesizing 1,2,3-thiadiazoles. wikipedia.org The process involves the cyclization of hydrazones derived from ketones that possess an α-methylene group, using thionyl chloride (SOCl₂). wikipedia.org For the synthesis of 4-(1,2,3-thiadiazol-4-yl)benzoic acid, the process commences with the conversion of 4-acetylbenzoic acid to its corresponding N-acyl or N-tosyl hydrazone. This hydrazone intermediate is then treated with thionyl chloride, which serves as both the sulfur source and the cyclizing agent, to yield the 1,2,3-thiadiazole ring. mdpi.comnih.gov

Modern advancements have sought to improve the efficiency and substrate scope of the Hurd-Mori reaction. One significant variant involves a facile and practical TBAI (tetrabutylammonium iodide)-catalyzed reaction between N-tosylhydrazones and elemental sulfur. organic-chemistry.org This method proceeds under metal-free conditions and is considered an improvement over the traditional Hurd-Mori protocol, often providing the desired 1,2,3-thiadiazoles in good yields. organic-chemistry.org

Reflecting the growing emphasis on sustainable chemistry, several transition-metal-free and green methodologies have been developed for the synthesis of 1,2,3-thiadiazoles. These methods often offer milder reaction conditions, reduced waste, and avoidance of toxic heavy metals.

One prominent transition-metal-free approach is the iodine/DMSO-mediated selective cyclization of N-tosylhydrazones with elemental sulfur. researchgate.net In this system, DMSO acts as both the solvent and a dual oxidant to regenerate the iodine catalyst, ensuring the reaction's success. researchgate.net Another strategy involves a three-component cross-coupling cyclization of enaminones, tosylhydrazine, and elemental sulfur, also mediated by an I₂/DMSO system, which demonstrates broad functional group tolerance and delivers products in high yields. mdpi.comorganic-chemistry.org

Green chemistry principles have been incorporated through various techniques. nanobioletters.com These include the use of eco-friendly solvents like ethanol (B145695) for reactions of tosylhydrazones with ammonium (B1175870) thiocyanate (B1210189), which can proceed efficiently at room temperature. organic-chemistry.org Furthermore, photocatalytic processes using visible light have been employed to synthesize 1,2,3-thiadiazoles under mild and environmentally friendly conditions. organic-chemistry.org Microwave-assisted organic synthesis (MAOS) has also been utilized to accelerate the reaction, significantly reducing the time required compared to conventional heating methods and often improving yields. nanobioletters.comtandfonline.com

| Methodology | Key Reagents | Catalyst/Mediator | Key Advantages | Reference |

|---|---|---|---|---|

| Improved Hurd-Mori | N-Tosylhydrazone, Elemental Sulfur | TBAI | Metal-free, practical, good yields | organic-chemistry.org |

| Oxidative Cyclization | N-Tosylhydrazone, Elemental Sulfur | I₂/DMSO | Metal-free, self-sufficient catalyst regeneration | researchgate.net |

| Three-Component Coupling | Enaminone, Tosylhydrazine, Elemental Sulfur | I₂/DMSO | Metal-free, high functional group tolerance | mdpi.comorganic-chemistry.org |

| Green Solvent Approach | Tosylhydrazone, Ammonium Thiocyanate | None (EtOH solvent) | Eco-friendly solvent, room temperature | organic-chemistry.org |

| Photocatalysis | Varies | Visible Light / Cercosporin | Sustainable, mild conditions, uses light energy | organic-chemistry.org |

| Microwave-Assisted Synthesis | Varies (e.g., thiosemicarbazide, benzoic acid) | None (MW irradiation) | Rapid reaction times, often improved yields | nanobioletters.com |

The synthesis of the precursor, 4-(1,2,3-thiadiazol-4-yl)benzoic acid, is contingent on the availability of a benzoic acid derivative with an acetyl group at the para-position. The most common and crucial starting material is 4-acetylbenzoic acid. nbinno.com

Methodologies for 1,2,3-Thiadiazole Ring Formation at the 4-position of Benzoic Acid

Conversion to the Acyl Chloride: Optimizing Chlorination Protocols

The final step in the synthesis of the title compound is the conversion of the carboxylic acid group of 4-(1,2,3-thiadiazol-4-yl)benzoic acid into a highly reactive acyl chloride group. This transformation is crucial for subsequent reactions, such as amide or ester formation.

The conversion of carboxylic acids to acyl chlorides is a standard transformation in organic synthesis, with several reliable reagents available for this purpose. chemguide.co.uk The choice of reagent can depend on the scale of the reaction, the sensitivity of the substrate, and the desired purity of the final product.

Thionyl Chloride (SOCl₂): This is one of the most commonly used reagents for preparing acyl chlorides. commonorganicchemistry.com The reaction of a carboxylic acid with thionyl chloride produces the acyl chloride, with sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts. chemguide.co.uk A significant advantage of this method is that the byproducts are gaseous, which simplifies the workup procedure as they can be easily removed from the reaction mixture, often leaving the desired acyl chloride requiring minimal purification beyond the removal of excess reagent. chemguide.co.ukresearchgate.net The reaction is typically performed neat or in an inert solvent at reflux. commonorganicchemistry.com

Phosphorus Pentachloride (PCl₅): PCl₅ is a powerful chlorinating agent that readily converts carboxylic acids to acyl chlorides, even at room temperature. youtube.comwikipedia.org The reaction produces phosphorus oxychloride (POCl₃) and hydrogen chloride as byproducts. chemguide.co.uk While highly effective, the workup can be more complex than with SOCl₂ because the liquid byproduct, POCl₃, must be separated from the acyl chloride, usually by fractional distillation. chemguide.co.uk

Phosphorus Trichloride (PCl₃): PCl₃ is another option for this conversion. chemguide.co.uk The reaction with a carboxylic acid yields the acyl chloride and phosphorous acid (H₃PO₃) as a byproduct. The reaction stoichiometry requires three moles of the carboxylic acid for every mole of PCl₃. chemguide.co.uk Similar to PCl₅, separation of the acyl chloride from the non-volatile phosphorous acid byproduct is necessary.

Oxalyl Chloride ((COCl)₂): Often used in laboratory-scale synthesis, oxalyl chloride is a mild and highly efficient reagent for this transformation. researchgate.net The reaction is typically run in an inert solvent like dichloromethane (B109758) (DCM) with a catalytic amount of dimethylformamide (DMF). commonorganicchemistry.com The byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and HCl, are all gaseous, leading to a very clean reaction and simple workup. researchgate.net

| Reagent | Formula | Typical Conditions | Byproducts | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|---|

| Thionyl Chloride | SOCl₂ | Neat or inert solvent, reflux | SO₂(g), HCl(g) | Gaseous byproducts simplify purification; cost-effective for large scale. | Harsh conditions (reflux); reagent is corrosive and moisture-sensitive. | chemguide.co.ukcommonorganicchemistry.comresearchgate.net |

| Phosphorus Pentachloride | PCl₅ | Inert solvent, often at room temp. | POCl₃(l), HCl(g) | Highly reactive; effective for less reactive acids. | Liquid byproduct (POCl₃) requires separation (e.g., distillation). | chemguide.co.ukwikipedia.orgchemtube3d.com |

| Phosphorus Trichloride | PCl₃ | Neat or inert solvent, heat | H₃PO₃(s) | Effective chlorinating agent. | Solid byproduct requires filtration; stoichiometry requires 3 eq. of acid. | chemguide.co.uk |

| Oxalyl Chloride | (COCl)₂ | Inert solvent (e.g., DCM), cat. DMF, room temp. | CO₂(g), CO(g), HCl(g) | Very mild conditions; gaseous byproducts lead to clean reaction. | More expensive than SOCl₂; produces toxic CO gas. | commonorganicchemistry.comresearchgate.net |

Reaction Condition Optimization for High Purity and Yield

Optimizing reaction conditions is critical for maximizing the yield and purity of 4-(1,2,3-thiadiazol-4-yl)benzoyl chloride and its analogs, thereby minimizing downstream purification challenges. Research into the synthesis of 1,2,3-thiadiazoles has identified several key parameters that can be fine-tuned.

Solvent and temperature also play a significant role. The use of ionic liquids as a reaction medium has been reported to facilitate the synthesis of substituted 1,2,3-thiadiazoles from hydrazones and thionyl chloride, resulting in excellent yields ranging from 80–91%. mdpi.com Similarly, conducting reactions in eco-friendly solvents like ethanol can improve the green profile of the synthesis without compromising the yield. organic-chemistry.org

Energy input is another area of optimization. Microwave-assisted synthesis has been successfully applied to the formation of related heterocyclic systems, often leading to dramatically reduced reaction times and increased yields.

The table below summarizes various optimized conditions reported for the synthesis of 4-aryl-1,2,3-thiadiazoles, which are directly applicable to the synthesis of the core structure of the target compound.

| Method | Key Reagents | Catalyst/Promoter | Conditions | Reported Yield | Reference |

|---|---|---|---|---|---|

| Hurd-Mori Cyclization | Ketone Semicarbazone, SOCl₂ | None | Excess SOCl₂ | Good to Excellent | mdpi.com |

| Improved Hurd-Mori | N-Tosylhydrazone, Sulfur | TBAI | Metal-free | 44-98% | mdpi.com |

| Ionic Liquid-Supported | Ketone, Ionic Liquid Sulfonyl Hydrazine, SOCl₂ | None | Mild conditions | 80-91% | mdpi.com |

| Multicomponent Reaction | Methyl Ketone, Tosylhydrazide, KSCN | I₂ / CuCl₂ | One-pot, DMSO | 71-89% (for aryl) | mdpi.com |

| Green Synthesis | Tosylhydrazone, Ammonium Thiocyanate | None | Ethanol, Room Temp. | Very Good | organic-chemistry.org |

Chemo- and Regioselective Synthesis of Related Structures

Strategies for Constructing Diversely Substituted 1,2,3-Thiadiazole-Benzoyl Chloride Hybrids

The construction of diversely substituted 1,2,3-thiadiazole-benzoyl chloride hybrids requires synthetic strategies that offer precise control over the placement of functional groups on both the aromatic and heterocyclic rings. The regioselectivity of the synthesis is primarily determined during the formation of the 1,2,3-thiadiazole ring.

The Hurd-Mori reaction and its modern variants are well-suited for this purpose. The substitution pattern on the final molecule can be dictated by the choice of the starting ketone. researchgate.net To synthesize analogs of this compound with substituents on the benzene (B151609) ring, one can start with the appropriately substituted 4-acetylbenzoic acid. For example, using 3-fluoro-4-acetylbenzoic acid as the precursor would lead to a final product with a fluorine atom adjacent to the benzoyl chloride group. This approach is highly modular, as a wide variety of substituted acetophenones are commercially available or readily synthesized.

Introducing substituents onto the C5 position of the 1,2,3-thiadiazole ring is also a key strategy for generating diversity. This is typically achieved by starting with a ketone that has a substituent on the methyl group (i.e., R-CH₂-C(O)-Ar). For example, using a substituted propiophenone (B1677668) derivative (Ar-C(O)-CH₂-R) as the starting material for hydrazone formation will result in a 5-substituted-4-aryl-1,2,3-thiadiazole. mdpi.com

Furthermore, multicomponent reactions offer a convergent approach to building complexity. The I₂/DMSO-mediated cross-coupling cyclization of enaminones, tosylhydrazine, and elemental sulfur specifically yields 5-acyl-1,2,3-thiadiazoles, demonstrating high regioselectivity. organic-chemistry.org Such strategies allow for the rapid assembly of complex hybrid molecules from simple, readily available building blocks.

Stereochemical Considerations in Complex Analog Synthesis

The parent molecule, this compound, is achiral and therefore does not present stereochemical challenges. However, stereochemistry becomes a critical consideration in the synthesis of complex analogs where one or more chiral centers are introduced, either as part of a substituent or within a fused ring system.

The control of stereochemistry must be implemented during the synthesis of the precursors, as the cyclization to form the aromatic 1,2,3-thiadiazole ring typically does not create new stereocenters. If a chiral substituent is desired, it can be introduced from a chiral starting material. For instance, an analog could be synthesized from a chiral ketone precursor derived from a natural product or a resolved synthetic intermediate.

A more advanced strategy involves the use of asymmetric synthesis to create a stereocenter in the precursor molecule. For example, an enantioselective α-hydrazination of a ketone can be performed before the thiadiazole ring formation. researchgate.net This establishes a chiral center adjacent to the carbonyl group. Subsequent conversion of the carbonyl to a hydrazone followed by Hurd-Mori cyclization would then yield a chiral 1,2,3-thiadiazole-containing compound with high enantiomeric purity. This approach ensures that the stereochemistry is set at an early stage and carried through the synthetic sequence to the final complex analog.

Mechanistic Investigations and Reactivity Profiling of 4 1,2,3 Thiadiazol 4 Yl Benzoyl Chloride

Nucleophilic Acyl Substitution at the Benzoyl Chloride Center

The primary reaction pathway for the benzoyl chloride portion of the molecule is nucleophilic acyl substitution. In this two-step addition-elimination mechanism, a nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the chloride ion, being a good leaving group, is eliminated, regenerating the carbonyl group and resulting in the substituted product. The reactivity of the acyl chloride is the highest among carboxylic acid derivatives, allowing for reactions with a wide range of nucleophiles. youtube.com

Reaction with Oxygen-Based Nucleophiles (e.g., Alcohols, Phenols, Carboxylic Acids)

The reaction of 4-(1,2,3-thiadiazol-4-yl)benzoyl chloride with oxygen-based nucleophiles, such as alcohols, phenols, and carboxylic acids, leads to the formation of esters and anhydrides, respectively. These reactions are fundamental in organic synthesis for creating new C-O bonds.

When treated with alcohols or phenols, the benzoyl chloride undergoes esterification. The reaction proceeds readily, often at room temperature, and may be facilitated by the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the hydrochloric acid byproduct. This method is a common and efficient way to synthesize a variety of ester derivatives containing the 1,2,3-thiadiazole (B1210528) moiety. rsc.org

Similarly, reaction with a carboxylate salt or a carboxylic acid in the presence of a base yields an acid anhydride. This transformation is another example of the high reactivity of the acyl chloride group towards oxygen nucleophiles. masterorganicchemistry.com

Table 1: Examples of Reactions with Oxygen-Based Nucleophiles

| Nucleophile | Product Class | General Reaction |

|---|---|---|

| Alcohol (R-OH) | Ester | This compound + R-OH → 4-(1,2,3-Thiadiazol-4-yl)benzoate ester + HCl |

| Phenol (Ar-OH) | Ester | This compound + Ar-OH → 4-(1,2,3-Thiadiazol-4-yl)benzoate ester + HCl |

Reaction with Nitrogen-Based Nucleophiles (e.g., Amines, Ammonia (B1221849), Hydrazines)

Nitrogen-based nucleophiles, including ammonia, primary and secondary amines, and hydrazines, react with this compound to form amides and related compounds. These reactions are typically rapid and are a cornerstone of many synthetic pathways in medicinal chemistry.

The reaction with ammonia produces the primary amide. Primary and secondary amines yield secondary and tertiary amides, respectively. ut.ac.irnih.gov These reactions are often carried out in the presence of a base to scavenge the HCl produced. The resulting amides are generally stable compounds.

Hydrazine and its derivatives react in a similar fashion to form hydrazides. These hydrazide derivatives can serve as versatile intermediates for the synthesis of other heterocyclic systems. mdpi.com

Table 2: Examples of Reactions with Nitrogen-Based Nucleophiles

| Nucleophile | Product Class | General Reaction |

|---|---|---|

| Ammonia (NH₃) | Primary Amide | This compound + NH₃ → 4-(1,2,3-Thiadiazol-4-yl)benzamide + HCl |

| Primary Amine (R-NH₂) | Secondary Amide | This compound + R-NH₂ → N-alkyl/aryl-4-(1,2,3-thiadiazol-4-yl)benzamide + HCl |

| Secondary Amine (R₂NH) | Tertiary Amide | This compound + R₂NH → N,N-dialkyl/diaryl-4-(1,2,3-thiadiazol-4-yl)benzamide + HCl |

Reaction with Other Heteroatom Nucleophiles

Beyond oxygen and nitrogen, other heteroatom nucleophiles can also react with the benzoyl chloride functionality. For instance, thiols (R-SH) can react to form thioesters. These reactions expand the synthetic utility of this compound, allowing for the introduction of a variety of functional groups.

Electrophilic and Nucleophilic Reactions of the 1,2,3-Thiadiazole Ring System

The 1,2,3-thiadiazole ring is an aromatic heterocycle with its own distinct reactivity. The presence of three heteroatoms (two nitrogen and one sulfur) influences the electron distribution within the ring, making it generally electron-deficient. This electronic nature dictates its susceptibility to electrophilic and nucleophilic attack.

Site Selectivity of Substitutions on the Thiadiazole Moiety

The 1,2,3-thiadiazole ring is generally resistant to electrophilic aromatic substitution due to its electron-deficient character. nih.gov When such reactions do occur, the position of substitution is influenced by the existing substituents on the ring. The carbon atoms of the thiadiazole ring have a low electron density, making electrophilic attack difficult. nih.gov

Conversely, the electron-deficient nature of the ring makes it more susceptible to nucleophilic attack. Nucleophilic substitution reactions can occur, particularly if a good leaving group is present on the ring. The C5 position is often a site for nucleophilic attack. e-bookshelf.de

Ring Opening and Rearrangement Pathways of 1,2,3-Thiadiazoles

A characteristic reaction of the 1,2,3-thiadiazole ring is its propensity to undergo ring-opening and rearrangement reactions, often initiated by heat or light. e-bookshelf.deresearchgate.net This reactivity is due to the inherent instability of the N-N bond and the ability to extrude a molecule of dinitrogen (N₂), which is a thermodynamically favorable process. e-bookshelf.de

Upon loss of N₂, a thioketene (B13734457) intermediate can be formed, which is highly reactive and can undergo various subsequent reactions, including cycloadditions or reactions with nucleophiles. This ring-opening pathway provides a route to synthesize other sulfur-containing compounds and heterocycles. e-bookshelf.deresearchgate.net Base-induced ring cleavage is also a known reaction pathway for 1,2,3-thiadiazoles, leading to the formation of acetylenic thiolates. researchgate.net

Thermal and Photochemical Denitrogenation Reactions

The 1,2,3-thiadiazole ring is known for its propensity to undergo denitrogenation reactions upon thermal or photochemical stimulation. This process typically involves the extrusion of a molecule of nitrogen (N₂), leading to the formation of highly reactive intermediates. While specific studies on this compound are not extensively documented in the reviewed literature, the general mechanisms for 4-aryl-1,2,3-thiadiazoles provide a strong basis for predicting its behavior.

Thermal Denitrogenation:

Upon heating, 4-aryl-1,2,3-thiadiazoles undergo ring cleavage to form a transient α-diazothione intermediate. This intermediate readily loses dinitrogen to generate a thioacyl carbene. The thioacyl carbene can then undergo a variety of subsequent reactions, including intramolecular cyclization, rearrangement to a thioketene, or intermolecular reactions with available substrates. The presence of the electron-withdrawing benzoyl chloride moiety at the 4-position of the phenyl ring is anticipated to influence the stability of these intermediates and potentially the reaction pathways.

Photochemical Denitrogenation:

Irradiation of 1,2,3-thiadiazoles with UV light also initiates denitrogenation, often proceeding through a singlet excited state. This leads to the concerted extrusion of nitrogen and the formation of a thiirene (B1235720), a three-membered ring containing a sulfur atom. Thiirenes are typically unstable but can be observed using time-resolved spectroscopy. They can isomerize to the more stable thioketene or undergo dimerization and other intermolecular reactions. For this compound, photochemical excitation would likely lead to the formation of a benzoyl chloride-substituted phenylthiirene, a highly reactive species poised for further transformations.

| Reaction Type | Initiator | Key Intermediate(s) | Potential Final Product(s) |

| Thermal Denitrogenation | Heat | α-Diazothione, Thioacyl carbene | Thioketene, Cyclization products, Intermolecular adducts |

| Photochemical Denitrogenation | UV Light | Excited state, Thiirene | Thioketene, Dimerization products, Thiophene derivatives |

This table presents generalized pathways for 4-aryl-1,2,3-thiadiazoles, which are expected to be analogous for this compound.

Base-Mediated Ring Cleavage Mechanisms

In the presence of a base, 1,2,3-thiadiazoles can undergo ring cleavage through a different mechanism that does not necessarily involve the immediate loss of nitrogen. This reaction is particularly relevant for this compound due to the presence of the electrophilic benzoyl chloride group.

The generally accepted mechanism for the base-mediated decomposition of 1,2,3-thiadiazoles involves the deprotonation of the C5-H, leading to a thiadiazolyl anion. This anion can then undergo ring-opening to form an alkyne thiolate. This transformation is known as the Hurd-Mori reaction in the context of synthesis, but it can also be a decomposition pathway. In the case of this compound, a strong base could potentially initiate this ring cleavage.

A study on a related compound, methyl 5-(1,2,3-thiadiazol-4-yl)furan-2-furoate, demonstrated that treatment with morpholine (B109124) in the presence of potassium hydroxide (B78521) led to the cleavage of the thiadiazole ring and the liberation of nitrogen. researchgate.net This suggests that this compound would likely undergo a similar base-mediated ring cleavage, yielding products derived from the corresponding alkyne thiolate.

| Base Type | Proposed Intermediate | Expected Outcome |

| Strong, non-nucleophilic base | C5-anion, Alkyne thiolate | Ring cleavage, formation of alkyne derivatives |

| Nucleophilic base (e.g., amine) | Adduct to benzoyl chloride, C5-anion | Competing acylation and ring cleavage |

This table outlines the expected outcomes based on the known reactivity of similar 1,2,3-thiadiazole derivatives.

Intermolecular and Intramolecular Reactivity Synergies between the Two Moieties

The presence of both a 1,2,3-thiadiazole ring and a benzoyl chloride functional group within the same molecule raises intriguing questions about their potential for synergistic reactivity. The electron-withdrawing nature of the benzoyl chloride group is expected to influence the electronic properties and, consequently, the reactivity of the thiadiazole ring. Conversely, the thiadiazole moiety can affect the reactivity of the benzoyl chloride.

Intermolecular Reactivity:

The benzoyl chloride moiety is a classic electrophile, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles (e.g., alcohols, amines, water). In an intermolecular setting, a nucleophile could react selectively at the benzoyl chloride, leaving the thiadiazole ring intact, especially under mild conditions. However, a strongly basic nucleophile could induce the aforementioned ring cleavage of the thiadiazole.

The denitrogenation of the thiadiazole ring generates highly reactive intermediates that can participate in intermolecular reactions. For example, the photochemically generated thiirene or thermally generated thioacyl carbene could be trapped by external reagents.

Intramolecular Reactivity:

Advanced Spectroscopic and Analytical Characterization of 4 1,2,3 Thiadiazol 4 Yl Benzoyl Chloride Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the initial structural assessment of 4-(1,2,3-Thiadiazol-4-YL)benzoyl chloride derivatives. The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of each nucleus, while coupling patterns in ¹H-NMR reveal the proximity of neighboring protons.

For a typical derivative, the ¹H-NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the benzoyl group and the lone proton on the thiadiazole ring. The para-substituted benzene (B151609) ring typically presents as a complex second-order system, often simplified as two doublets (an AA'BB' system), in the aromatic region (approximately 7.5-8.5 ppm). The single proton on the 1,2,3-thiadiazole (B1210528) ring is expected to appear as a sharp singlet at a downfield chemical shift (around 8.5-9.5 ppm) due to the electron-withdrawing nature of the heterocyclic system.

In the ¹³C-NMR spectrum, characteristic signals for the carbonyl carbon of the benzoyl chloride moiety are observed at a significantly downfield position (typically 165-170 ppm). The aromatic carbons of the benzene ring and the carbons of the thiadiazole ring resonate in the 120-150 ppm range. The specific chemical shifts provide insight into the electronic effects of the substituents.

Interactive Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for the 4-(1,2,3-Thiadiazol-4-YL)benzoyl Moiety

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity / Notes |

| Carbonyl (C=O) | N/A | 167.0 | Singlet |

| Phenyl C-1 (ipso to C=O) | N/A | 135.0 | Singlet |

| Phenyl C-2, C-6 (ortho to C=O) | ~8.2 | 130.5 | Doublet |

| Phenyl C-3, C-5 (meta to C=O) | ~8.0 | 129.0 | Doublet |

| Phenyl C-4 (ipso to Thiadiazole) | N/A | 138.0 | Singlet |

| Thiadiazole C-4 | N/A | 148.0 | Singlet |

| Thiadiazole C-5 | ~9.2 | 135.0 | Doublet (in ¹H-coupled spectrum) |

To definitively assign the signals observed in one-dimensional NMR and establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 4-(1,2,3-Thiadiazol-4-YL)benzoyl derivatives, COSY is primarily used to confirm the connectivity within the aromatic ring, showing a cross-peak between the signals of the ortho and meta protons of the para-substituted phenyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. It is used to unambiguously assign the carbon signals for each protonated carbon in the molecule, such as the CH groups of the phenyl and thiadiazole rings.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for mapping the complete molecular skeleton by identifying long-range (typically 2-3 bond) correlations between protons and carbons. Key HMBC correlations for confirming the structure of 4-(1,2,3-Thiadiazol-4-YL)benzoyl derivatives would include:

Correlation from the thiadiazole proton (H-5) to the thiadiazole carbon (C-4) and the ipso-carbon of the phenyl ring (C-4').

Correlations from the phenyl protons (ortho to the thiadiazole) to the thiadiazole carbon (C-4).

Correlations from the phenyl protons (ortho to the carbonyl group) to the carbonyl carbon.

These 2D NMR techniques, when used in combination, provide a comprehensive and unambiguous elucidation of the molecular structure. wisdomlib.org

Vibrational Spectroscopy: Infrared (IR) Absorption Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to particular bonds or functional groups.

For this compound, the IR spectrum is dominated by a very strong and sharp absorption band for the carbonyl (C=O) stretching of the acyl chloride, typically found in the range of 1770-1815 cm⁻¹. Other significant absorptions include C=C stretching vibrations from the aromatic ring (around 1600 cm⁻¹), C-H stretching from the aromatic and thiadiazole rings (above 3000 cm⁻¹), and various fingerprint vibrations corresponding to the thiadiazole ring system (e.g., C=N and C-S stretching) between 1000 and 1500 cm⁻¹. The presence of the C-Cl bond is indicated by a stretching vibration in the lower frequency region (650-850 cm⁻¹).

Interactive Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| 3100-3000 | C-H Stretch | Medium-Weak | Aromatic & Thiadiazole C-H |

| 1815-1770 | C=O Stretch | Strong, Sharp | Acyl Chloride (C=O) |

| ~1600, ~1480 | C=C Stretch | Medium | Aromatic Ring |

| 1550-1450 | C=N Stretch | Medium | Thiadiazole Ring |

| 850-650 | C-Cl Stretch | Medium-Strong | Acyl Chloride (C-Cl) |

| 750-700 | C-S Stretch | Medium-Weak | Thiadiazole Ring |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₉H₅ClN₂OS), the high-resolution mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its exact mass. A characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ peak with approximately one-third the intensity of the [M]⁺ peak) would also be observed.

Under electron ionization (EI), the molecule undergoes predictable fragmentation. A key fragmentation pathway for 1,2,3-thiadiazoles is the loss of a neutral nitrogen molecule (N₂, 28 Da), which is a diagnostically significant fragmentation. mdpi.com Other common fragmentations include the loss of the chlorine atom, the carbonyl group (CO), or the entire benzoyl chloride moiety to provide insight into the different structural components.

Interactive Table 3: Plausible Mass Spectrometry Fragmentation for this compound

| m/z Value (for ³⁵Cl) | Proposed Fragment | Neutral Loss |

| 224 | [M]⁺ | - |

| 196 | [M - N₂]⁺ | N₂ |

| 189 | [M - Cl]⁺ | Cl |

| 161 | [M - N₂ - Cl]⁺ | N₂, Cl |

| 139 | [C₇H₄OCl]⁺ | C₂HN₂S |

| 111 | [C₆H₄Cl]⁺ | CO, C₂HN₂S |

| 105 | [C₇H₅O]⁺ | Cl, C₂HN₂S |

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique provides definitive data on bond lengths, bond angles, and intermolecular interactions. Although a specific crystal structure for this compound is not publicly available, analysis of related phenyl-thiadiazole structures allows for reliable predictions.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for the separation, isolation, and purity assessment of synthesized compounds.

Thin-Layer Chromatography (TLC): TLC is used for rapid monitoring of reaction progress and for a preliminary assessment of purity. For a moderately polar compound like this compound, a silica (B1680970) gel plate with a mobile phase consisting of a mixture of a nonpolar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate) would be suitable.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used to determine the purity of the final compound with high accuracy. Both normal-phase and reversed-phase HPLC can be employed. A reversed-phase C18 column with a gradient elution of water and acetonitrile (B52724) (or methanol) is a common choice for analyzing such aromatic heterocyclic compounds. The purity is determined by integrating the peak area of the compound relative to any impurities detected, typically using a UV detector set to a wavelength where the compound has strong absorbance. researchgate.net

These analytical and spectroscopic techniques, when used in concert, provide a complete and detailed characterization of this compound derivatives, ensuring their structural integrity and purity for any subsequent use.

Computational Chemistry and Theoretical Studies on 4 1,2,3 Thiadiazol 4 Yl Benzoyl Chloride

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and the prediction of its three-dimensional geometry. For 4-(1,2,3-thiadiazol-4-yl)benzoyl chloride, DFT calculations would involve solving the Kohn-Sham equations to determine the ground-state electron density, from which various molecular properties can be derived. rsc.orgresearchgate.netajrconline.org

Table 1: Predicted Key Geometrical Parameters for this compound from DFT Calculations (Illustrative)

| Parameter | Predicted Value Range | Significance |

| C-Cl Bond Length | 1.75 - 1.85 Å | Influences the reactivity of the acyl chloride group. |

| C=O Bond Length | 1.18 - 1.22 Å | Characteristic of the carbonyl group. |

| Dihedral Angle (Phenyl-Thiadiazole) | 20° - 40° | Determines the degree of conjugation and overall molecular shape. |

| N-N Bond Length (Thiadiazole) | 1.30 - 1.35 Å | Reflects the electronic nature of the heterocyclic ring. |

Note: These are illustrative values based on typical DFT calculations for similar molecular fragments and are not from a direct study on the title compound.

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity; a smaller gap suggests higher reactivity. nih.gov

For this compound, the HOMO is likely to be distributed over the electron-rich thiadiazole and phenyl rings, while the LUMO is expected to be localized on the electron-withdrawing benzoyl chloride moiety, particularly the C=O bond. This distribution implies that the molecule would act as an electrophile in reactions, with nucleophilic attack likely occurring at the carbonyl carbon. The HOMO-LUMO gap would provide a quantitative measure of its stability. nih.gov Studies on similar chalcone (B49325) derivatives have shown how the HOMO-LUMO gap can characterize chemical reactivity and charge transfer interactions. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Properties

| Property | Predicted Value Range | Implication for Reactivity |

| HOMO Energy | -6.5 to -7.5 eV | Moderate electron-donating ability. |

| LUMO Energy | -2.0 to -3.0 eV | Good electron-accepting ability, electrophilic nature. |

| HOMO-LUMO Gap | 4.0 to 5.0 eV | Indicates a relatively stable molecule, but reactive at the acyl chloride site. |

Note: These are estimated values based on FMO analyses of related aromatic and heterocyclic compounds.

The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other chemical species. wuxiapptec.comlibretexts.org The EPS is mapped onto the electron density surface, with colors indicating different potential values. Typically, red regions represent negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive electrostatic potential (electron-deficient areas, susceptible to nucleophilic attack). wuxiapptec.comrsc.org

In this compound, the EPS map would likely show a strongly positive (blue) region around the carbonyl carbon of the benzoyl chloride group, confirming its high electrophilicity. The oxygen atom of the carbonyl group and the nitrogen atoms of the thiadiazole ring would be expected to have negative potentials (red or yellow), indicating their nucleophilic character. nih.govmdpi.com This visual representation is instrumental in understanding intermolecular interactions, such as hydrogen bonding, and predicting sites of reaction. rsc.org

Reaction Mechanism Elucidation through Transition State Calculations

Computational chemistry can be used to explore the detailed mechanisms of chemical reactions by locating and characterizing transition states (TS). A transition state is the highest energy point along the reaction coordinate, and its structure and energy barrier determine the reaction's feasibility and rate.

For reactions involving this compound, such as a Friedel-Crafts acylation, DFT calculations can be employed to model the entire reaction pathway. chemguide.co.uk This would involve identifying the structures of the reactants, intermediates, transition states, and products. For example, in an acylation reaction, the mechanism would likely involve the formation of an acylium ion intermediate, facilitated by a Lewis acid catalyst. nih.gov Computational modeling can determine the activation energy for the formation of this intermediate and for the subsequent electrophilic attack on an aromatic substrate. nih.gov By comparing the energy barriers of different possible pathways, the most favorable reaction mechanism can be identified. Such studies have been performed for the palladium-catalyzed reactions of benzoyl chloride, revealing detailed Gibbs free energy profiles. nih.gov

Conformation Analysis and Potential Energy Surface Mapping

The biological activity and reactivity of a molecule are often dependent on its three-dimensional conformation. Conformational analysis involves studying the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. A potential energy surface (PES) map can be generated by calculating the molecule's energy as a function of one or more dihedral angles.

For this compound, the key conformational degrees of freedom are the rotations around the single bonds connecting the phenyl ring to the thiadiazole ring and the phenyl ring to the carbonyl group. By systematically varying these dihedral angles and calculating the energy at each point, a PES map can be constructed. This map would reveal the lowest energy conformations (global and local minima) and the energy barriers to rotation between them. This information is crucial for understanding how the molecule might bind to a receptor or approach another reactant.

Quantitative Structure-Property Relationship (QSPR) Modeling of Chemical Reactivity

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their physicochemical properties or biological activities. nih.govnih.govresearchgate.net These models are built by calculating a set of molecular descriptors (numerical representations of molecular structure) and then using statistical methods, such as multiple linear regression or machine learning, to find a mathematical equation that relates these descriptors to the property of interest.

For this compound and its derivatives, a QSPR model could be developed to predict their chemical reactivity. The model would use various descriptors, including electronic (e.g., HOMO/LUMO energies, partial charges), topological, and quantum chemical descriptors. Once a statistically significant QSPR model is established, it can be used to predict the reactivity of new, unsynthesized derivatives, thereby guiding the design of compounds with desired properties. researchgate.netresearchgate.net

In Silico Exploration of Synthetic Accessibility and Reaction Pathways

Computational tools can also be used to explore the synthetic feasibility of a target molecule. This "in silico" approach can involve retrosynthetic analysis, where the target molecule is computationally "broken down" into simpler, commercially available starting materials. Databases of known chemical reactions can be searched to identify plausible synthetic routes.

For this compound, a possible synthetic pathway could involve the Hurd-Mori synthesis of the 1,2,3-thiadiazole (B1210528) ring followed by functionalization and coupling with a benzoyl derivative. isres.org Computational methods can be used to evaluate the thermodynamics and kinetics of proposed reaction steps, helping to identify potential challenges and optimize reaction conditions before any experimental work is undertaken. This can save significant time and resources in the drug discovery and development process. nih.govkvv.edu.innih.gov

Applications of 4 1,2,3 Thiadiazol 4 Yl Benzoyl Chloride in Contemporary Chemical Disciplines

Role as a Versatile Synthon in Organic Synthesis

In organic synthesis, 4-(1,2,3-Thiadiazol-4-YL)benzoyl chloride serves as a versatile synthon, or building block, valued for its bifunctionality. The benzoyl chloride portion provides a highly reactive site for acylation reactions, while the 1,2,3-thiadiazole (B1210528) moiety constitutes a core heterocyclic scaffold known to be present in molecules with a wide range of biological activities. researchgate.netontosight.aimdpi.com

The primary utility of this compound in this context is as a starting material for the construction of more complex, polycyclic heterocyclic systems. The 1,2,3-thiadiazole ring is a recognized pharmacophore, and attaching it to other cyclic structures via the benzoyl chloride linker is a common strategy in medicinal chemistry to generate novel chemical entities. ontosight.aimdpi.com

Researchers have utilized substituted benzoyl chlorides in reactions with amino-functionalized heterocycles to create fused ring systems, such as 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazoles. researchgate.net The reaction typically involves the formation of an amide bond, followed by an intramolecular cyclization. The high reactivity of the acyl chloride group facilitates its coupling with various nucleophiles, particularly amines, to form stable amide linkages under mild conditions. This reactivity makes this compound an ideal precursor for synthesizing libraries of compounds for biological screening. For instance, its reaction with different aminothiazoles, aminopyridines, or other amino-heterocycles can yield a diverse array of molecules built around the central thiadiazole-phenyl core.

Table 1: Examples of Heterocyclic Scaffolds Derived from Acyl Chlorides

| Precursor Type | Reactant | Resulting Scaffold | Significance |

|---|---|---|---|

| Substituted Benzoyl Chloride | Amino-Thiadiazole | Amide-linked Thiadiazole | Building block for more complex systems |

| Substituted Benzoyl Chloride | Amino-Triazole | Triazolo-Thiadiazole derivatives | Potential for novel therapeutic agents researchgate.net |

Beyond the synthesis of specific heterocyclic systems, this compound functions as a key intermediate in multi-step reaction sequences. The acyl chloride is often generated in situ from its corresponding carboxylic acid, 4-(1,2,3-Thiadiazol-4-YL)benzoic acid, by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This conversion to the more reactive acyl chloride is a crucial activation step that enables subsequent transformations.

Once formed, the compound can participate in a variety of classic organic reactions:

Friedel-Crafts Acylation: To introduce the 4-(1,2,3-thiadiazol-4-yl)benzoyl group onto an aromatic ring.

Esterification: Reaction with alcohols or phenols to form esters.

Amidation: Reaction with primary or secondary amines to form amides, as seen in the Schotten-Baumann reaction.

These transformations are fundamental in building molecular complexity, allowing chemists to strategically add the thiadiazole-containing moiety to a larger target molecule. The stability of the thiadiazole ring throughout these subsequent reaction steps is a critical feature that underscores the compound's utility as a reliable building block in complex synthetic pathways. researchgate.netnih.gov

Derivatization Agent in Analytical Chemistry Methodologies

In analytical chemistry, particularly in techniques involving chromatography and mass spectrometry, chemical derivatization is a strategy used to modify analytes to improve their analytical properties. Benzoyl chloride and its analogues are widely used for this purpose, and this compound can be understood within this functional class. nih.govchromatographyonline.com

Many biologically important molecules, such as amino acids, catecholamines, and other polar metabolites, exhibit poor retention on standard reversed-phase liquid chromatography columns and may ionize inefficiently in a mass spectrometer source. chromatographyonline.comaliyuncs.com Derivatization with a benzoyl chloride-type reagent addresses these issues by converting polar functional groups (e.g., primary amines, secondary amines, phenols) into less polar benzoyl derivatives. nih.govchromatographyonline.com

This modification has several key benefits:

Increased Hydrophobicity: The addition of the benzoyl group increases the molecule's nonpolar character, leading to better retention and separation in reversed-phase LC. chromatographyonline.com

Improved Ionization Efficiency: The benzoyl moiety can enhance the analyte's ability to form stable ions in the mass spectrometer, particularly through electrospray ionization (ESI), thereby increasing signal intensity and sensitivity. aliyuncs.com

Standardized Fragmentation: Upon collision-induced dissociation in the mass spectrometer, benzoylated compounds often produce a characteristic benzoyl cation fragment (m/z 105). nih.gov This predictable fragmentation can be used in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments to selectively detect and quantify the derivatized analytes with high specificity.

While research has extensively covered benzoyl chloride itself, the use of a substituted version like this compound could offer a unique mass tag, shifting the characteristic fragment ion to a different, potentially less crowded, region of the mass spectrum. This could further enhance selectivity in complex biological samples.

The ability to sensitively and quantitatively measure a wide range of small molecules is the central goal of metabolomics. Benzoyl chloride derivatization coupled with LC-MS/MS has become a powerful tool for "widely targeted" metabolomic assays. nih.govnih.gov This approach has been successfully applied to analyze dozens of neurochemicals and other metabolites in diverse and complex biological matrices, including human serum, cerebrospinal fluid (CSF), and tissue homogenates. nih.gov

The derivatization workflow allows for the robust monitoring of multiple analytes simultaneously, even when they are present at low concentrations (sub-10 nM detection limits are often achieved). nih.govnih.gov The use of this compound in such an 'omics' context could provide a robust method for profiling specific classes of metabolites, with the thiadiazole group potentially offering a unique chemical handle for selective enrichment or detection strategies.

Table 2: Impact of Benzoyl Chloride Derivatization on LC-MS/MS Analysis

| Analyte Class | Challenge without Derivatization | Advantage of Derivatization | Typical Improvement |

|---|---|---|---|

| Amino Acids | High polarity, poor retention | Increased hydrophobicity, stable ion formation | Lower limits of detection, improved peak shape nih.gov |

| Neurotransmitters | Low concentration, matrix interference | Enhanced sensitivity and selectivity | Detection in complex matrices like microdialysate nih.gov |

Contributions to Materials Science and Polymer Chemistry

The incorporation of heterocyclic moieties into polymer backbones is a well-established strategy for modifying the properties of materials. Research has shown that grafting heterocyclic units like 1,3,4-thiadiazole (B1197879) onto commodity polymers such as poly(vinyl chloride) (PVC) can enhance their thermal stability and introduce new functionalities. ajbasweb.com

Given its structure, this compound is a prime candidate for use as a polymer modification agent. The reactive acyl chloride group can readily form covalent bonds with polymers containing nucleophilic functional groups, such as:

Poly(vinyl alcohol), via esterification of the hydroxyl groups.

Chitosan or other amine-containing biopolymers, via amidation.

Modified polymers into which hydroxyl or amine functionalities have been introduced.

By covalently attaching the 4-(1,2,3-thiadiazol-4-yl)benzoyl moiety, it may be possible to impart new or enhanced properties to the base polymer, including improved thermal resistance, altered optical properties, or the introduction of sites for metal coordination or further chemical functionalization. This approach opens avenues for creating novel hybrid polymers and functional materials derived from readily available polymer feedstocks. ajbasweb.comekb.eg

Synthesis of Functional Polymers and Coating Materials

The primary application of this compound in polymer science is as a monomer in polycondensation reactions. The highly reactive benzoyl chloride functional group readily reacts with nucleophiles, such as the amino groups of diamines, to form robust amide linkages. This reaction is fundamental to the synthesis of specialized polyamides.

By reacting this compound with various aromatic or aliphatic diamines, new polyamides incorporating the 1,2,3-thiadiazole ring into the polymer backbone can be synthesized. While direct studies on polymers from this specific monomer are not extensively detailed, research on analogous polyamides containing other thiadiazole isomers provides insight into their expected properties. researchgate.netoriprobe.com For instance, polyamides containing thiadiazole units are noted for their excellent thermal properties, including high glass transition temperatures (Tg) and degradation temperatures, which are critical for high-performance materials. researchgate.net

Table 1: Properties of Thiadiazole-Containing Polyamides

This table presents typical data for polyamides containing thiadiazole units, illustrating the potential characteristics of polymers synthesized using this compound.

| Property | Value Range | Source |

| Glass Transition Temperature (Tg) | 206–246 °C | researchgate.netoriprobe.com |

| 5% Weight-Loss Temperature (T5%) | 376–477 °C | researchgate.net |

| Tensile Strength | 72.8–83.1 MPa | researchgate.netoriprobe.com |

| Solubility | Soluble in DMF, DMAc, DMSO, NMP | researchgate.net |

Development of Optically and Electrochemically Active Materials

The incorporation of thiadiazole heterocycles into polymer backbones is a recognized strategy for developing materials with tailored optical and electrochemical properties. nih.gov The 1,2,3-thiadiazole ring, with its combination of nitrogen and sulfur heteroatoms and an aromatic system, can significantly influence the electronic characteristics of the resulting materials.

Optical Properties: Polymers containing thiadiazole and thioether linkages have been shown to possess high refractive indices and good optical transparency. For example, specific polyamides have demonstrated high optical transmittance (over 83% at 450 nm) and high refractive indices (1.716–1.725 at 633 nm), coupled with low birefringence. researchgate.netoriprobe.com These properties are highly desirable for advanced optical applications, such as high-performance lenses, optical films, and coatings for electronic displays. The presence of the sulfur-rich thiadiazole ring is a key contributor to the high refractive index of these materials. researchgate.net

Table 2: Optical Properties of Polyamides Containing Thiadiazole Units

This interactive table summarizes key optical performance metrics from studies on thiadiazole-based polyamides, indicating the potential of materials derived from this compound.

| Parameter | Value | Wavelength | Source |

| Refractive Index | 1.710 - 1.725 | 633 nm | researchgate.net |

| Optical Transmittance | > 83% | 450 nm | researchgate.netoriprobe.com |

| Birefringence | 0.003 - 0.009 | N/A | researchgate.net |

Electrochemical Activity: Thiadiazole derivatives are known for their rich electrochemistry. nih.gov The heterocyclic ring can participate in redox processes, making materials that contain this moiety potentially useful for electrochemical applications. While specific electrochemical data for polymers derived from this compound is not readily available, the general class of thiadiazole-containing compounds is explored for use in functional molecular materials. nih.gov Their chemical and thermal stability, combined with their electronic properties, makes them interesting candidates for components in sensors, organic electronics, or as redox-active materials. researchgate.netnih.gov The electrochemical behavior is influenced by the nature of the heterocycle and its substituents, suggesting that polymers can be designed to have specific oxidation potentials for targeted applications. nih.gov

Future Perspectives and Research Challenges for 4 1,2,3 Thiadiazol 4 Yl Benzoyl Chloride

Development of Sustainable and Green Synthetic Routes

A primary challenge in the production of 4-(1,2,3-Thiadiazol-4-YL)benzoyl chloride lies in the environmental impact of its synthesis. Traditional methods for creating the 1,2,3-thiadiazole (B1210528) ring, such as the Hurd-Mori reaction, often rely on harsh reagents like thionyl chloride (SOCl₂). mdpi.comresearchgate.net Similarly, the conversion of a carboxylic acid to a benzoyl chloride typically involves agents like thionyl chloride or phosphorus pentachloride, which generate hazardous byproducts.

Future research must prioritize the development of green and sustainable synthetic protocols. This involves replacing hazardous reagents, minimizing waste, and utilizing environmentally benign solvents. mdpi.com For the 1,2,3-thiadiazole core, promising research directions include metal-free catalytic reactions, such as the use of tetrabutylammonium (B224687) iodide (TBAI) with elemental sulfur, which offers an improvement over the classic Hurd-Mori reaction. organic-chemistry.org Another green approach involves using eco-friendly solvents like ethanol (B145695) for reactions with N-tosylhydrazones and ammonium (B1175870) thiocyanate (B1210189) at room temperature. organic-chemistry.org For the benzoyl chloride moiety, exploring catalytic methods that avoid stoichiometric toxic reagents is crucial. Industrial processes sometimes utilize the controlled hydrolysis of benzotrichlorides, but greener lab-scale alternatives are needed. researchgate.net The use of sulfuryl chloride (SO₂Cl₂) has also been explored as a chlorinating agent for toluene (B28343) derivatives, which could be adapted for related syntheses. google.com

| Molecular Fragment | Traditional Method | Associated Challenges | Potential Green Alternative | Advantages of Alternative |

|---|---|---|---|---|

| 1,2,3-Thiadiazole Ring | Hurd-Mori Reaction (e.g., hydrazone + SOCl₂) researchgate.net | Use of corrosive and hazardous thionyl chloride; formation of HCl and SO₂ byproducts. | TBAI-catalyzed reaction of N-tosylhydrazones with sulfur; organic-chemistry.org visible-light photocatalysis. organic-chemistry.org | Metal-free conditions; milder reaction conditions; use of abundant elemental sulfur; reduced hazardous waste. |

| Benzoyl Chloride Group | Carboxylic acid + SOCl₂ or PCl₅ | Stoichiometric use of toxic reagents; generation of acidic and solid waste. | Catalytic conversion using greener chlorinating agents; flow chemistry approaches. | Reduced reagent usage; improved safety and control; potential for continuous manufacturing. |

Exploration of Novel Reaction Pathways and Catalytic Systems

Beyond making existing routes greener, a significant area for future research is the discovery of entirely new reaction pathways and the application of modern catalytic systems. The synthesis of this bifunctional molecule likely involves multiple steps, and developing novel one-pot or tandem reactions could dramatically improve efficiency by reducing the need for intermediate purification steps.

The exploration of photocatalysis, which uses visible light to drive chemical reactions, presents a sustainable and powerful tool for synthesizing 1,2,3-thiadiazoles under mild conditions. organic-chemistry.org Furthermore, the application of heterogeneous catalysts could simplify product purification and allow for catalyst recycling, a key principle of green chemistry. mdpi.com For the benzoyl chloride portion, advancements in catalysis could enable the direct, selective C-H activation and chlorination of a benzoyl precursor, bypassing traditional functional group manipulations. Flow chemistry, where reagents are continuously pumped through a reactor, offers a promising platform for safely handling the reactive benzoyl chloride intermediate and improving reaction control and scalability.

| Catalytic System/Pathway | Potential Application | Research Challenge/Objective |

|---|---|---|

| Photoredox Catalysis | Formation of the 1,2,3-thiadiazole ring from precursors under mild, visible-light conditions. organic-chemistry.org | Identifying suitable photocatalysts and reaction conditions for the specific substrates required. |

| Heterogeneous Catalysis | Facilitating cyclization or chlorination steps using a recyclable, solid-supported catalyst. mdpi.com | Developing robust catalysts that resist leaching and deactivation while maintaining high yields. |

| Flow Chemistry | Continuous and safe synthesis of the final benzoyl chloride product or its immediate use in subsequent reactions. | Optimizing reactor design, flow rates, and temperature for high-purity product formation. |

| One-Pot/Tandem Reactions | Combining the synthesis of the thiadiazole ring and the formation of the benzoyl chloride in a single, streamlined process. | Ensuring compatibility of reagents and catalysts across multiple reaction steps. |

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers a powerful, resource-efficient way to accelerate research and development. For a molecule like this compound, where experimental data may be sparse, in silico methods are invaluable. Density Functional Theory (DFT) calculations can be used to predict molecular geometries, electronic properties, and spectroscopic signatures (IR, NMR), which can help confirm the structure of synthesized compounds. nih.gov

A significant future challenge is to use computational models to predict reactivity and guide the design of new synthetic routes. For instance, modeling can help elucidate complex reaction mechanisms, identify the most likely pathways, and predict the effect of different catalysts or substituents on reaction outcomes. researchgate.net Furthermore, if the compound is intended as a building block for bioactive molecules, molecular docking and dynamics simulations can predict how its derivatives might interact with biological targets like proteins or enzymes. biointerfaceresearch.com This predictive power can focus experimental efforts on the most promising candidates, saving time and resources.

| Computational Method | Predicted Property/Outcome | Research Application |

|---|---|---|

| Density Functional Theory (DFT) | Molecular structure, electronic properties (HOMO/LUMO), vibrational frequencies, NMR shifts. nih.gov | Structural verification; prediction of reactivity and stability. |

| Transition State Theory | Reaction energy barriers and mechanistic pathways. | Optimizing reaction conditions and selecting effective catalysts. |

| Molecular Docking | Binding affinity and mode of interaction with biological targets (e.g., enzymes, receptors). biointerfaceresearch.com | Virtual screening for drug discovery applications; prioritizing derivatives for synthesis. |

| ADME/Tox Prediction | Pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and toxicity. mdpi.com | Early-stage assessment of the drug-likeness of potential therapeutic agents derived from the compound. |

Expansion of Synthetic Applications in Emerging Chemical Fields

The true potential of this compound lies in its application as a versatile building block in emerging scientific fields. Its bifunctional nature—a biologically relevant heterocycle attached to a reactive acylating handle—makes it an ideal starting point for creating novel molecules with tailored properties.

In medicinal chemistry, the compound can be used to rapidly generate libraries of amides and esters by reacting it with various amines and alcohols. Given the known anticancer and antimicrobial activities of other thiadiazole derivatives, these new libraries could be screened to identify potent and selective therapeutic agents. mdpi.comnih.gov In materials science, incorporating the thiadiazole moiety into polymers or functional materials could impart unique electronic or optical properties. isres.org The compound could be used to synthesize monomers that, when polymerized, create materials with applications in organic electronics or as corrosion inhibitors. In the field of chemical biology, derivatives could be designed as molecular probes or activity-based labels to study enzyme function and biological pathways.

| Emerging Field | Specific Application of the Compound | Research Goal |

|---|---|---|

| Medicinal Chemistry | Scaffold for synthesizing libraries of amides and esters for high-throughput screening. nih.gov | Discovery of new drug candidates with anticancer, antifungal, or antiviral activity. mdpi.com |

| Materials Science | Precursor to monomers for specialty polymers or functional organic materials. isres.org | Developing materials with novel electronic properties, thermal stability, or corrosion resistance. |

| Agrochemicals | Starting material for novel insecticides, fungicides, or plant activators. mdpi.comrsc.org | Creating more effective and environmentally safer crop protection agents. |

| Chemical Biology | Core structure for designing chemical probes or affinity labels for target identification. | Elucidating biological pathways and identifying new therapeutic targets. |

Q & A

Q. What are the standard synthetic routes for 4-(1,2,3-thiadiazol-4-yl)benzoyl chloride, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common method involves reacting 4-(1,2,3-thiadiazol-4-yl)aniline (CAS 121180-51-6) with benzoyl chloride derivatives under controlled conditions. Key parameters include:

- Catalyst selection : Ferric chloride (FeCl₃) is effective for accelerating benzoylation reactions, with optimal loading at 0.25% of the substrate mass .

- Temperature : Reflux conditions (110°C) are recommended to maximize yield while minimizing side reactions like hydrolysis .

- Solvent : Absolute ethanol or dichloromethane is preferred to stabilize reactive intermediates .

- Reaction time : 5–6 hours under reflux, monitored by TLC for completion .

Q. How can the purity and structural integrity of this compound be verified?

- Spectroscopic characterization :

- Chromatography : Column chromatography (EtOAc/petroleum ether, 3:2) or recrystallization in ethanol removes impurities .

Q. What are the stability considerations for handling and storing this compound?

- Hydrolysis sensitivity : The benzoyl chloride group reacts rapidly with moisture. Store under inert gas (argon/nitrogen) in sealed, desiccated containers .

- Thermal stability : Decomposition occurs above 170°C; avoid prolonged exposure to temperatures >100°C .

- Light sensitivity : Protect from UV light to prevent thiadiazole ring degradation .

Advanced Research Questions

Q. How can computational modeling predict reactivity in cross-coupling reactions involving this compound?

- DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. The thiadiazole ring exhibits high electron deficiency, favoring nucleophilic attack at the sulfur atom .

- Docking simulations : Used to predict interactions with biological targets (e.g., antifungal enzymes) by analyzing π-π stacking and hydrogen bonding with the benzoyl-thiadiazole scaffold .

Q. What strategies resolve contradictions in reported biological activity data for thiadiazole derivatives?

Q. How can the compound be functionalized for targeted drug delivery systems?

- Click chemistry : React the benzoyl chloride with propargylamine to introduce alkyne handles for azide-alkyne cycloaddition .

- Prodrug design : Convert the chloride to an ester via reaction with polyethylene glycol (PEG) derivatives, improving aqueous solubility .

Q. What are the mechanistic insights into its role as a kinase inhibitor?

- Enzyme kinetics : Competitive inhibition assays reveal binding affinity to CDK1/GSK3β kinases, with Ki values in the nM range. The thiadiazole ring disrupts ATP-binding pockets via hydrophobic interactions .

- Mutagenesis studies : Replace key residues (e.g., Lys33 in CDK1) to confirm binding specificity .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.